Fmoc-L-2-aminoadipic acid

Description

Significance of Fmoc-L-2-aminoadipic Acid as a Protected Amino Acid Building Block

The utility of this compound stems from its status as a non-canonical amino acid (ncAA). The incorporation of ncAAs into peptides is a powerful strategy to enhance their therapeutic properties. nih.govrsc.org Unlike the 20 proteinogenic amino acids, ncAAs offer a way to modify the structure, stability, and biological activity of peptides. rsc.orgacs.org

This compound, with its extended acidic side chain, can introduce unique conformational constraints and new interaction points within a peptide. This can lead to peptides with improved resistance to enzymatic degradation, altered receptor binding affinities, and enhanced biological activities. researchgate.net The Fmoc protecting group is crucial in this context as it allows for the seamless integration of this valuable building block into standard peptide synthesis protocols. chemimpex.com

Overview of its Role in Peptide Synthesis Methodologies

This compound is primarily used in solid-phase peptide synthesis (SPPS), a technique that revolutionized the way peptides are created. lgcstandards.compeptide.com In Fmoc-based SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble resin support. lgcstandards.com The synthesis then proceeds by the sequential addition of Fmoc-protected amino acids.

The Fmoc group on the N-terminus of the growing peptide chain is removed using a mild base, typically piperidine (B6355638). lgcstandards.com The next Fmoc-protected amino acid, such as this compound, is then coupled to the newly deprotected amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. lgcstandards.comnih.gov The use of this compound and its derivatives, such as those with side-chain protection, allows for the precise placement of this non-canonical residue within the peptide sequence. chemimpex.comcymitquimica.com This level of control is paramount for creating peptides with specific, pre-determined properties. chemimpex.com

Historical Context and Evolution of Fmoc Chemistry in Peptide Science

The development of the fluorenylmethyloxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s was a landmark achievement in peptide chemistry. lgcstandards.com It provided a milder and more orthogonal alternative to the existing Boc (tert-butyloxycarbonyl) protection strategy, which required harsh acidic conditions for deprotection. nih.govpublish.csiro.au

Interactive Data Tables

Properties of this compound and a Related Derivative

| Property | This compound | Fmoc-L-α-aminoadipic acid δ-tert-butyl ester |

| Synonyms | Fmoc-L-Aad-OH, Fmoc-L-2-aminohexanedioic acid | Fmoc-L-Aad(OtBu)-OH, Fmoc-L-2-aminohexanedioic acid δ-tert-butyl ester |

| CAS Number | 250384-77-1 | 159751-47-0 |

| Molecular Formula | C₂₁H₂₁NO₆ | C₂₅H₂₉NO₆ |

| Molecular Weight | 383.4 g/mol | 439.4 g/mol |

| Appearance | White powder | White to off-white solid |

| Purity | ≥ 98% (HPLC) | ≥ 98% (HPLC) |

| Storage Conditions | 0 - 8 °C | 0 - 8 °C |

Data sourced from chemimpex.comchemimpex.comchembk.comchemicalbook.comclearsynth.com

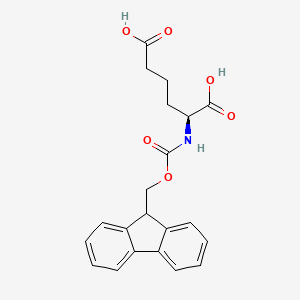

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHYGKLDYXUSA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Fmoc L 2 Aminoadipic Acid and Its Analogues

N-alpha Protection and Carboxyl Protection Strategies for L-2-aminoadipic Acid

The synthesis of peptides requires a strategic approach to protecting reactive functional groups to prevent unwanted side reactions, such as self-polymerization. biosynth.compeptide.com For a trifunctional amino acid like L-2-aminoadipic acid, which contains one amino group and two carboxylic acid groups, a precise and orthogonal protection scheme is essential for its successful incorporation into a peptide sequence. nih.gov This involves the selective blocking of the α-amino group and one or both of the carboxyl groups. nih.gov

Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial base-labile protecting group for the α-amino function of amino acids in modern peptide synthesis. wikipedia.orgresearchgate.net Its stability under acidic conditions allows for the use of acid-labile protecting groups for the amino acid side chains, providing an orthogonal protection strategy that is fundamental to Fmoc/tBu-based solid-phase peptide synthesis. biosynth.comseplite.com

The Fmoc group is typically introduced by reacting the amino acid with an Fmoc-donating reagent under basic conditions. total-synthesis.com Common reagents for this purpose include:

9-fluorenylmethyl chloroformate (Fmoc-Cl) : This is a classic reagent used under Schotten-Baumann conditions, often in a mixture of dioxane and aqueous sodium bicarbonate. total-synthesis.com

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) : This reagent is widely used due to its stability and tendency to produce fewer side reactions compared to Fmoc-Cl. total-synthesis.com

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, resulting in the formation of a stable carbamate linkage. total-synthesis.com The Fmoc group's key advantage is its selective and rapid removal by a weak base, typically a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups or the bond linking the peptide to the resin support. wikipedia.orguci.edu

Esterification for Carboxylic Acid Protection (e.g., delta-tert-butyl ester)

To prevent the side-chain carboxyl group of L-2-aminoadipic acid from participating in unwanted amide bond formation during peptide synthesis, it must be protected. ddugu.ac.in Esterification is the most common strategy for protecting carboxylic acids. gcwgandhinagar.com For an Fmoc-based synthesis strategy, an acid-labile ester is preferred to ensure orthogonality with the base-labile Fmoc group. seplite.com

The delta-tert-butyl ester is an ideal choice for protecting the side-chain (δ-carboxyl) of aminoadipic acid. The bulky tert-butyl (tBu) group provides steric hindrance and is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is the same condition used to cleave the finished peptide from the resin and remove other tBu-based side-chain protecting groups. seplite.compeptide.com

The synthesis of the δ-tert-butyl ester can be achieved by reacting the amino acid with isobutylene in the presence of a strong acid catalyst. ddugu.ac.in This selective protection leaves the α-carboxyl group free to be activated for coupling to the N-terminus of the growing peptide chain.

Synthesis of Fmoc-L-2-aminoadipic Acid Derivatives

With a robust protection strategy in place, various derivatives of this compound can be synthesized. These derivatives serve as versatile building blocks for introducing specific functionalities and structural properties into peptides.

Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-L-Aad(OtBu)-OH)

Fmoc-L-α-aminoadipic acid δ-tert-butyl ester, also known as Fmoc-L-Aad(OtBu)-OH, is a key building block for incorporating L-2-aminoadipic acid into peptides using SPPS. chemimpex.com This compound features the orthogonal protection scheme discussed previously: the α-amino group is protected by the base-labile Fmoc group, and the δ-carboxyl group is protected by the acid-labile tert-butyl ester. seplite.comchemimpex.com This arrangement allows for the selective deprotection of the Fmoc group to elongate the peptide chain, while the side-chain protection remains intact until the final acid cleavage step. uci.edu This derivative is valued in peptide synthesis for creating complex peptide structures with high purity and yield. chemimpex.com

Table 1: Properties of Fmoc-L-Aad(OtBu)-OH

| Property | Value |

|---|---|

| Alternate Names | Fmoc-L-α-aminoadipic acid δ-tert-butyl ester, Fmoc-L-2-aminohexanedioic acid δ-tert-butyl ester chemimpex.comscbt.com |

| CAS Number | 159751-47-0 chemimpex.comscbt.com |

| Molecular Formula | C₂₅H₂₉NO₆ chemimpex.comscbt.com |

| Molecular Weight | 439.4 g/mol chemimpex.com |

Fmoc-aminoadipic semialdehyde (Fmoc-Aea-OH) and its Protected Forms

Fmoc-aminoadipic semialdehyde (Fmoc-Aea-OH) is a derivative used to introduce a reactive aldehyde functionality into a peptide sequence. nih.gov This can be particularly useful for studying the effects of oxidative stress, where aldehydes are common products of lipid peroxidation. The synthesis of Fmoc-protected amino acid aldehydes can be achieved through the oxidation of the corresponding Fmoc-amino alcohols. nih.gov

The incorporation of Fmoc-Aea-OH into peptides via solid-phase synthesis presents unique challenges. nih.gov The aldehyde group is highly reactive and can undergo side reactions, such as dehydration or cleavage of the adjacent amide bond, leading to the formation of cyclic byproducts like tetrahydropyridine-2-carboxylic acid residues. nih.gov These side reactions must be carefully considered and controlled during the synthesis and purification of peptides containing this moiety.

Carboxymethyl Modified Amino Acid Analogues (e.g., phosphotyrosine mimetics, aminoadipic acid analogues)

Carboxymethyl modified amino acids are synthetic building blocks that can be incorporated into peptides to mimic post-translational modifications or to act as analogues of other amino acids. issuu.com These derivatives are suitable for standard peptide synthesis protocols due to the presence of Fmoc or Boc protecting groups. issuu.com

In this context, carboxymethylated amino acids can serve as effective phosphotyrosine mimetics or as analogues of aminoadipic acid. issuu.com The introduction of a carboxymethyl group (-CH₂-COOH) can alter the charge, size, and chelating properties of the amino acid side chain. This strategy has been successfully used in the synthesis of macrocyclic inhibitors designed to block protein-protein interactions, such as the PD-1/PD-L1 pathway. issuu.com The ability to create aminoadipic acid analogues with modified properties expands the toolbox for designing peptides with tailored biological activities.

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound, while crucial for its application in peptide synthesis, is accompanied by mechanistic complexities that can lead to the formation of impurities. A thorough understanding of the reaction mechanisms and potential side reactions is essential for the development of strategies to obtain a final product of high purity. The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the nitrogen atom of L-2-aminoadipic acid is the key step where these challenges primarily arise.

Side Reactions and Impurity Formation during Fmoc Introduction (e.g., Lossen-type rearrangement)

The choice of the Fmoc-donating reagent significantly influences the profile of impurities formed during the synthesis of this compound. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While both are effective, they are associated with distinct side reaction pathways.

A significant side reaction, particularly when using Fmoc-OSu, is a Lossen-type rearrangement . This rearrangement is a notable source of β-alanine-related impurities. nih.govresearchgate.net The proposed mechanism for this side reaction begins with the deprotonation of the N-hydroxysuccinimide (HOSu) moiety of Fmoc-OSu under the basic conditions of the reaction. The resulting succinimide anion can then undergo an intramolecular rearrangement. This process involves the formation of an isocyanate intermediate, which subsequently hydrolyzes and decarboxylates to yield β-alanine. This newly formed β-alanine can then be acylated by another molecule of Fmoc-OSu, leading to the formation of Fmoc-β-Ala-OH as an impurity. nih.govub.edu Furthermore, the β-alanine can also react with the activated L-2-aminoadipic acid to form the dipeptide impurity, Fmoc-β-Ala-L-2-aminoadipoyl-OH. researchgate.net

The general mechanism of a Lossen rearrangement involves the conversion of an acyl hydroxamate to an isocyanate. wikipedia.org In the context of Fmoc-OSu, the succinimide ester acts as a precursor to a hydroxamate-like species that can undergo this rearrangement. The reaction is initiated by a base, which abstracts a proton, leading to a concerted rearrangement where the alkyl or aryl group migrates to the nitrogen atom with the concurrent departure of a leaving group. wikipedia.org

Another common impurity, more prevalent with the use of Fmoc-Cl, is the formation of dipeptides . This occurs when the highly reactive Fmoc-Cl not only reacts with the primary amine of the desired amino acid but also activates the carboxyl group of the already formed Fmoc-amino acid. This activated species can then react with another molecule of the free amino acid, leading to the formation of Fmoc-(L-2-aminoadipoyl)-L-2-aminoadipic acid. nih.gov

Other potential impurities that can arise during the synthesis of Fmoc-amino acids in general include:

Free amino acid : Resulting from an incomplete reaction with the Fmoc reagent. The presence of free amino acid can lead to the insertion of multiple copies of the amino acid during peptide synthesis.

β-alanyl impurities : As described above, these arise from the ring-opening and rearrangement of Fmoc-OSu.

The following table summarizes the key side reactions and the primary impurities formed during the introduction of the Fmoc group.

| Fmoc Reagent | Primary Side Reaction | Major Impurity Formed |

| Fmoc-OSu | Lossen-type rearrangement | Fmoc-β-Ala-OH, Fmoc-β-Ala-L-2-aminoadipoyl-OH |

| Fmoc-Cl | Carboxyl activation | Fmoc-(L-2-aminoadipoyl)-L-2-aminoadipic acid (dipeptide) |

| Both | Incomplete reaction | Free L-2-aminoadipic acid |

Strategies for Mitigating Side Reactions and Enhancing Purity

To minimize the formation of the aforementioned impurities and to enhance the purity of the final this compound product, several strategies can be employed. These strategies focus on the careful selection of reagents and reaction conditions, as well as robust purification methods.

To mitigate the Lossen-type rearrangement and the formation of β-alanine impurities when using Fmoc-OSu, the following approaches are recommended:

Stoichiometric Control of Reagents : Using an equimolar amount of Fmoc-OSu relative to the amino acid can significantly reduce the formation of Fmoc-β-Ala-OH. Any excess of Fmoc-OSu increases the likelihood of the side reaction occurring. sci-hub.se

Alternative Fmoc Reagents : Replacing Fmoc-OSu with alternative reagents that are not prone to the Lossen rearrangement is a highly effective strategy. Fmoc-Cl is a common alternative; however, it comes with the increased risk of dipeptide formation. sci-hub.se More advanced reagents such as Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) have been developed to avoid both dipeptide and β-alanine impurities. ub.edu

Reaction Condition Optimization : Careful control of reaction parameters such as temperature, reaction time, and the choice of base can help to favor the desired N-acylation over the side reactions.

To minimize the formation of dipeptide impurities, particularly when using Fmoc-Cl, the following strategies can be implemented:

Intermediate Silylation : Protection of the carboxylic acid group of the amino acid by silylation with reagents like chlorotrimethylsilane before the introduction of the Fmoc group can prevent its unwanted activation and subsequent dipeptide formation. nih.gov

Use of Alternative Activating Agents : Employing milder and more specific activating agents for the introduction of the Fmoc group can reduce the incidence of side reactions.

General Strategies for Enhancing Purity:

High-Purity Starting Materials : Utilizing highly pure L-2-aminoadipic acid and Fmoc reagents is a fundamental prerequisite for obtaining a pure final product. Impurities in the starting materials can be carried through the synthesis and complicate purification.

Optimized Deprotection and Coupling Conditions in Peptide Synthesis : When this compound is used in solid-phase peptide synthesis (SPPS), the conditions for Fmoc deprotection (typically with piperidine) and subsequent coupling steps must be optimized to prevent side reactions on the peptide chain, such as aspartimide formation if aspartic acid is also present in the sequence. nih.gov

Chromatographic Purification : After the synthesis, robust purification techniques such as recrystallization or column chromatography are often necessary to remove any remaining impurities. sci-hub.se High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of the final product.

The following table provides a summary of mitigation strategies for the common side reactions in this compound synthesis.

| Side Reaction | Mitigation Strategy |

| Lossen-type rearrangement (with Fmoc-OSu) | - Use of equimolar amounts of Fmoc-OSu- Replacement of Fmoc-OSu with Fmoc-Cl or Fmoc-2-MBT |

| Dipeptide formation (with Fmoc-Cl) | - Intermediate silylation of the carboxylic acid group- Use of milder activating agents |

| General Impurity Reduction | - Use of high-purity starting materials- Optimization of reaction conditions- Robust purification methods (e.g., recrystallization, chromatography) |

Applications in Peptide Synthesis and Bioconjugation Research

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-L-2-aminoadipic Acid

Fmoc-SPPS is the predominant method for chemically synthesizing peptides, prized for its efficiency, automation capabilities, and use of milder reaction conditions compared to older Boc-based methods. nih.govaltabioscience.com this compound is fully compatible with this methodology, where the Fmoc group is selectively removed with a mild base, typically piperidine (B6355638), to allow for the stepwise elongation of the peptide chain. chemimpex.comchempep.com

This compound is incorporated into peptide sequences to introduce unique structural and functional properties. chemimpex.com Its extended side chain can act as a spacer or provide a handle for further chemical modifications. Researchers utilize it to create novel peptide-based drugs, aiming to enhance bioavailability and efficacy. chemimpex.com The α-aminoadipic acid residue is found in nature as a metabolite in lysine (B10760008) metabolism and can be present in certain proteins. mdpi.com Its integration into synthetic peptides allows for the creation of peptidomimetics that can explore structure-activity relationships or mimic post-translational modifications. mdpi.comnih.gov

The choice of coupling reagent and conditions can be optimized to minimize side reactions and improve outcomes, particularly for sterically hindered or aggregation-prone sequences. sigmaaldrich.com For instance, microwave-enhanced SPPS can accelerate coupling reactions, leading to faster synthesis times and higher purity products. cem.de Monitoring the reaction completion using qualitative tests like the Kaiser test (ninhydrin test) ensures that each coupling step proceeds to completion before the next amino acid is added. iris-biotech.desigmaaldrich.com

| Coupling Reagent Combination | Typical Solvent | Base | Key Feature |

| DIC / Oxyma Pure | DMF | - | Often used in microwave-enhanced SPPS for efficient coupling. cem.de |

| HBTU / HOBt | DMF | DIEA / NMM | A standard and widely used activation method. johnmorrisgroup.comcem.com |

| HATU / HOAt | DMF | DIEA / Collidine | Highly effective for difficult couplings, including sterically hindered amino acids. chempep.com |

| PyBOP / DIPEA | DMF / NMP | DIPEA | A phosphonium-based reagent suitable for manual coupling protocols. sigmaaldrich.com |

This table presents common coupling reagent systems used in Fmoc-SPPS, which are applicable for incorporating this compound.

This compound is fully compatible with modern automated peptide synthesizers. chemimpex.com These instruments automate the repetitive cycles of deprotection, washing, coupling, and washing required for SPPS. johnmorrisgroup.comcem.com Synthesizers like the CEM Liberty Blue or MultiPep 2 are pre-programmed with optimized protocols for standard Fmoc chemistry, utilizing reagents like HBTU for activation. cem.dejohnmorrisgroup.commerel.sinih.gov The use of this building block requires no special modifications to standard instrument methods, allowing for its straightforward inclusion in automated synthesis protocols for creating complex peptides and peptide libraries. chemimpex.comcem.com

A significant application of this compound is in the synthesis of constrained peptides, particularly cyclic structures. chemimpex.com The side-chain carboxylic acid provides a reactive handle that can be used to form a lactam bridge with a side-chain amine from another residue, such as lysine or ornithine. google.comgoogle.com This cyclization can be performed either on-resin or after cleavage in solution.

This strategy is used to create "stapled peptides," where a covalent bridge locks the peptide into a specific conformation, often an α-helix. google.comgoogle.com For example, an L-2-aminoadipic acid residue can be placed at position i of a peptide sequence and an ornithine residue at position i+4 or i+7. google.comgoogle.com After assembly of the linear peptide, the side chains are deprotected and coupled to form a stabilizing lactam bridge. google.com This conformational constraint can enhance biological activity, improve stability against proteases, and increase cell permeability. chemimpex.com

The side-chain carboxyl group of the L-2-aminoadipic acid residue is a key site for modification. It can be altered either before incorporation into the peptide or post-synthetically. A common approach involves using a protected form of this compound, such as one with a side-chain ester (e.g., t-butyl ester), which is orthogonal to the Fmoc group. This allows for selective deprotection of the side chain on the resin to perform further chemistry.

Alternatively, the free carboxyl group of an incorporated aminoadipic acid residue can be modified post-synthesis. This is a powerful strategy for bioconjugation, where molecules like fluorophores, biotin, or drug payloads can be attached to the peptide. chemimpex.com These modifications are typically achieved using standard amide bond forming reactions. nih.gov

Solution-Phase Peptide Synthesis with this compound

While less common than SPPS, solution-phase peptide synthesis is still utilized, particularly for large-scale production of shorter peptides. In this method, all reactions are carried out in solution, with purification of the intermediate peptide after each coupling step. The Fmoc group is also the preferred Nα-protecting group for solution-phase synthesis due to its mild, base-labile cleavage conditions, which avoid the repetitive acid treatments of Boc chemistry that can cause side reactions. nih.govnih.gov this compound can be used in solution-phase synthesis following the same principles of carboxyl activation and coupling as in SPPS. nih.gov This approach was notably used in combination with SPPS for the synthesis of the cyclic pentapeptide natural product argifin. bath.ac.uk

Advanced Peptide Design and Engineering

The incorporation of this compound into peptide sequences is a key strategy in advanced peptide design. The additional carboxyl group on its side chain serves as a versatile chemical handle, allowing for the creation of peptides with novel structures and enhanced functionalities that go beyond the scope of the 20 standard proteinogenic amino acids.

Development of Bioactive Peptides and Peptidomimetics

This compound is a valuable component in the synthesis of novel bioactive peptides and peptidomimetics—compounds that mimic the structure and function of natural peptides. mdpi.com The presence of the L-2-aminoadipic acid residue can influence the peptide's conformation and stability, potentially leading to improved biological activity. chemimpex.com Furthermore, its side chain can be used as an attachment point for various functional groups or as a branching point to create complex, multi-functional peptide structures. This capability is crucial in designing peptidomimetics with tailored properties for therapeutic or research purposes. researchgate.net The use of the Fmoc protecting group facilitates the stepwise assembly of these complex molecules in SPPS, ensuring high purity and yield. peptide.comnih.gov

Strategies for Enhancing Peptide Stability and Bioavailability (e.g., lipidation, PEGylation via modified amino acids)

A significant challenge in peptide-based therapeutics is their inherent instability and rapid clearance in the body. alliedacademies.org this compound provides a platform to address these issues through targeted modifications like lipidation and PEGylation.

Lipidation: This process involves attaching a lipid moiety to the peptide. creative-peptides.combiochempeg.com When L-2-aminoadipic acid is incorporated into a peptide sequence, its side-chain carboxyl group becomes a prime site for attaching a fatty acid chain. This modification increases the peptide's hydrophobicity, which can enhance its interaction with cell membranes, promote binding to serum proteins like albumin, and ultimately prolong its plasma half-life. mdpi.comnih.govnih.gov

PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a widely used strategy to improve the pharmacokinetic profile of therapeutic proteins and peptides. nih.govnih.gov The side chain of an L-2-aminoadipic acid residue can be used as a specific conjugation site for PEG chains. This modification increases the hydrodynamic size of the peptide, which helps to reduce renal clearance and provides a steric shield against proteolytic enzymes, thereby enhancing its stability and circulation time. researchgate.net

| Modification Strategy | Rationale | Expected Outcome | Key Research Finding |

| Lipidation | Covalent attachment of a fatty acid to the L-2-aminoadipic acid side chain. | Increased lipophilicity, enhanced binding to serum albumin, prolonged half-life. | Site-specific lipidation can stabilize peptide secondary structures, such as α-helices, which can be crucial for biological function and receptor interaction. nih.gov |

| PEGylation | Covalent attachment of a polyethylene glycol (PEG) chain to the L-2-aminoadipic acid side chain. | Increased hydrodynamic volume, reduced renal clearance, steric shielding from proteases. | Site-specific PEGylation allows for the creation of homogenous peptide conjugates with improved pharmacokinetics while retaining biological activity. nih.gov |

Engineering of Peptides with Unnatural Amino Acids for Structural and Functional Studies

As a non-proteinogenic, or unnatural amino acid (UAA), L-2-aminoadipic acid is a powerful tool for protein engineering. cpcscientific.com Its incorporation into a peptide or protein sequence, facilitated by the use of its Fmoc-protected form, allows researchers to introduce unique chemical functionalities. nih.govmdpi.com The side-chain carboxyl group can be used to attach fluorescent probes, cross-linking agents, or other reporter groups at a specific site within the polypeptide chain. This enables detailed investigations into protein structure, folding, and interactions with other molecules, providing insights that are not achievable with the standard amino acid repertoire. nih.govnih.govmdpi.com

Bioconjugation Techniques Employing this compound Derivatives

Bioconjugation is the chemical linking of two or more molecules, at least one of which is a biomolecule, to form a single hybrid construct. thermofisher.com The unique side chain of L-2-aminoadipic acid makes its Fmoc-protected derivatives highly valuable for creating precisely defined bioconjugates. chemimpex.comchemimpex.com

Linking Biomolecules for Enhanced Functionality

The side-chain carboxyl group of an L-2-aminoadipic acid residue within a peptide serves as a reliable and specific conjugation handle. After the peptide is synthesized and deprotected, this carboxyl group can be activated to form a stable amide bond with a primary amine on another molecule. frontiersin.org This strategy is used to link the peptide to a wide range of other biomolecules, including:

Proteins: Creating fusion proteins or antibody-peptide conjugates.

Carbohydrates: Developing glycopeptides with altered solubility or targeting capabilities.

Nucleic Acids: Forming peptide-oligonucleotide conjugates for gene delivery or diagnostic applications.

This precise method of linking biomolecules allows for the creation of novel constructs where the functionalities of each component are combined to achieve a synergistic effect. chemimpex.com

Development of Targeted Systems for Research Applications

A key application of bioconjugation involving L-2-aminoadipic acid is the development of targeted systems. chemimpex.com By incorporating this amino acid, a peptide can be designed to have distinct functional domains. For example, the peptide sequence itself might be a therapeutic agent, while a targeting ligand (such as another peptide, an antibody fragment, or a small molecule) is attached via the L-2-aminoadipic acid side chain. This approach allows for the specific delivery of the therapeutic peptide to a particular cell type or tissue, increasing its efficacy and reducing off-target effects. In one study, peptides containing 2-aminoadipic acid were identified as having unique interactions with Human Serum Albumin (HSA), suggesting their utility in designing bioconjugates with extended circulation and specific albumin-binding properties. acs.org

Investigative Roles of L 2 Aminoadipic Acid in Biological Systems and Pathways Contextualizing the Fmoc Protected Form

L-2-aminoadipic Acid as a Metabolite in Amino Acid Catabolism

L-2-aminoadipic acid is a central metabolite in the primary pathway for breaking down L-lysine in mammals and other eukaryotes. nih.govnih.gov This catabolic process occurs predominantly in the mitochondria of liver cells and is essential for maintaining lysine (B10760008) homeostasis. nih.govnih.gov

The principal route for lysine degradation in mammals is the saccharopine pathway. nih.govnih.gov In this multi-step process, L-lysine is irreversibly converted into acetyl-CoA. L-2-aminoadipic acid emerges as a stable intermediate in the initial stages of this pathway. The process begins when L-lysine condenses with α-ketoglutarate to form saccharopine, a reaction catalyzed by the enzyme L-lysine-ketoglutarate reductase. nih.gov Subsequently, saccharopine is cleaved by saccharopine dehydrogenase to yield L-α-aminoadipate-δ-semialdehyde (also known as allysine) and glutamate (B1630785). nih.govnih.gov This semialdehyde is then oxidized by the enzyme 2-aminoadipic semialdehyde dehydrogenase to form L-2-aminoadipic acid. nih.gov

Table 1: Key Steps in the Formation of L-2-aminoadipic Acid from L-Lysine

| Step | Substrate(s) | Enzyme | Product(s) |

| 1 | L-Lysine + α-Ketoglutarate | L-lysine-ketoglutarate reductase | Saccharopine |

| 2 | Saccharopine | Saccharopine dehydrogenase | L-α-aminoadipate-δ-semialdehyde + Glutamate |

| 3 | L-α-aminoadipate-δ-semialdehyde | 2-aminoadipic semialdehyde dehydrogenase | L-2-aminoadipic acid |

L-2-aminoadipic acid is intrinsically linked to saccharopine metabolism, as it is a direct downstream product. nih.govportlandpress.com Saccharopine itself is a crucial intermediate that bridges the initial condensation of lysine with the formation of the aminoadipic semialdehyde. nih.gov The conversion of saccharopine is a key regulatory step in the pathway. portlandpress.com The enzyme saccharopine dehydrogenase facilitates the oxidative deamination of the lysine-derived portion of saccharopine, releasing glutamate and forming L-α-aminoadipate-δ-semialdehyde, which is the immediate precursor to L-2-aminoadipic acid. nih.govresearchgate.net Therefore, the metabolic flux through saccharopine directly dictates the rate of L-2-aminoadipic acid synthesis via this catabolic route.

Biochemical Significance in Oxidative Stress and Glyco-Oxidative Damage Research

Beyond its role in amino acid catabolism, L-2-aminoadipic acid has emerged as a significant biomarker in studies of oxidative and glyco-oxidative stress. Its formation is not only linked to enzymatic pathways but also to non-enzymatic protein damage. nih.govresearchgate.net

L-2-aminoadipic acid is recognized as a stable end-product of the oxidation of lysine residues within proteins. nih.gov Under conditions of oxidative stress, the ε-amino group of lysine can be deaminated through metal-catalyzed oxidation or myeloperoxidase activity, forming the reactive aldehyde allysine. nih.govresearchgate.net This unstable intermediate is further oxidized to the more stable L-2-aminoadipic acid. nih.gov Consequently, elevated levels of L-2-aminoadipic acid in tissues and circulation are considered a reliable indicator of cumulative oxidative damage to proteins. researchgate.nethmdb.ca Research has documented increased concentrations of this metabolite in conditions associated with heightened oxidative stress. nih.govbevital.no

Table 2: Conditions Associated with Elevated L-2-aminoadipic Acid as a Marker of Oxidative Stress

| Condition | Associated Findings |

| Aging | Accumulates in aging human skin collagen. nih.govresearchgate.net |

| Diabetes Mellitus | Elevated levels found in skin collagen and plasma of diabetic individuals, linked to hyperglycemia. frontiersin.orgnih.govnih.gov |

| Renal Failure | Increased levels observed, likely due to both increased oxidative stress and impaired clearance. nih.gov |

| Sepsis | Dramatically elevated levels, particularly in non-diabetic individuals, suggesting a role for inflammation-induced oxidation. nih.gov |

In hyperglycemic states, such as those found in diabetes, the formation of L-2-aminoadipic acid is accelerated through glyco-oxidative pathways. mdpi.com One proposed mechanism is the "Suyama pathway," where high glucose concentrations promote the Maillard reaction. nih.govmdpi.com In this process, glucose reacts with the lysine residues of proteins, like human serum albumin, to form α-dicarbonyl compounds in the presence of transition metals. These reactive dicarbonyls then attack the ε-amino group of other lysine residues, leading to the formation of allysine, which is subsequently oxidized to L-2-aminoadipic acid. mdpi.com In vitro studies using human serum albumin have demonstrated that the production of L-2-aminoadipic acid increases as glucose concentrations rise to pathological levels, corroborating its role as a marker of glyco-oxidative damage. nih.govmdpi.com

Neurobiological Investigations Involving L-2-aminoadipic Acid

L-2-aminoadipic acid has also been a subject of interest in neurobiology due to its structural similarity to the excitatory neurotransmitter L-glutamate. sci-hub.se This resemblance allows it to interact with components of the glutamatergic system, where it can exert neuromodulatory effects. nih.govsci-hub.se

Research has shown that L-2-aminoadipic acid can act as a selective inhibitor of kynurenine (B1673888) aminotransferase II, an enzyme involved in the kynurenine pathway of tryptophan metabolism. sci-hub.se By inhibiting this enzyme, L-2-aminoadipic acid can decrease the brain's production of kynurenic acid, a neuroinhibitory metabolite that acts as a broad-spectrum antagonist at excitatory amino acid receptors. hmdb.casci-hub.se Furthermore, some studies have reported detrimental effects on glial cells, including the inhibition of astrocyte activation. frontiersin.orgnih.gov The presence of L-2-aminoadipic acid has been confirmed and quantified in the nervous systems of various species, including rats, mice, and humans, suggesting it may function as an endogenous modulator of neurotransmission. sci-hub.se Studies have found its concentration in the brain to be in the low micromolar range, with some variation across different regions. sci-hub.se

Table 3: Reported Concentrations of L-2-aminoadipic Acid in Brain Tissue Research

| Species | Brain Region | Reported Concentration (µM) |

| Rat | Cortex | ~15-25 |

| Striatum | ~10-20 | |

| Substantia Nigra | ~25-30 | |

| Medulla | ~5-10 | |

| Mouse | Forebrain | ~8.3 |

| Human | Cortex | ~18.7 |

| Striatum | ~18.0 | |

| Data derived from gas chromatography/mass spectrometry analysis in cited research. sci-hub.se |

Modulation of Neuroexcitatory Activity and Glutamate Receptor Interactions (e.g., NMDA receptor antagonism)

Research has demonstrated that L-2-aminoadipic acid acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. nih.gov By antagonizing this receptor, L-2-aminoadipic acid can modulate neuroexcitatory activity. This interaction is a key area of investigation for understanding the physiological and pathological roles of glutamate signaling. The antagonistic activity of L-2-aminoadipic acid at the NMDA receptor is a critical aspect of its neuroactive profile.

Inhibition of Kynurenic Acid Production in Brain Tissue Studies

L-2-aminoadipic acid has been shown to inhibit the production of kynurenic acid in brain tissue. nih.govnih.gov Kynurenic acid is a broad-spectrum antagonist of excitatory amino acid receptors and is synthesized from L-kynurenine by the enzyme kynurenine aminotransferase, which is primarily located in astrocytes. nih.gov Studies using microdialysis in the hippocampus of freely moving rats have shown that L-alpha-aminoadipic acid dose-dependently decreases the extracellular levels of kynurenic acid. nih.gov This effect is believed to be a result of its direct action on astrocytes. nih.gov

| Study Model | Effect of L-alpha-aminoadipic acid | Key Finding |

| Brain tissue slices | Inhibition of kynurenic acid production | Demonstrates a direct biochemical interaction. nih.govnih.gov |

| In vivo microdialysis (rat hippocampus) | Dose-dependent decrease in extracellular kynurenic acid | Confirms the inhibitory effect in a living system. nih.gov |

Role in Studying Neuropeptides and Neurological Functions

L-2-aminoadipic acid is essential for neurotransmitter regulation and the inhibition of glutamate transport. nih.gov Its involvement in these fundamental neurological processes makes it a valuable tool for studying a range of neurological functions and disorders. Elevated levels of L-2-aminoadipic acid have been linked to several neurological conditions, including Alzheimer's disease and schizophrenia, highlighting its importance in neuropathological research. nih.gov Furthermore, the Fmoc-protected form, Fmoc-L-2-aminoadipic acid, serves as a crucial building block in peptide synthesis. chemimpex.com This allows for the creation of novel peptide-based molecules, which can be used to probe the function of neuropeptides and their receptors in the nervous system. chemimpex.com The synthesis of modified neuropeptides using building blocks like this compound is a key strategy for investigating their roles in health and disease.

Implications in Metabolic Homeostasis Research

Emerging research has positioned L-2-aminoadipic acid as a significant player in the regulation of metabolic homeostasis. nih.gov It is increasingly recognized as a biomarker and a modulator of glucose and lipid metabolism. nih.gov

Influence on Glucose and Lipid Metabolism in Experimental Models

Studies in experimental models have revealed the direct influence of L-2-aminoadipic acid on metabolic pathways. In mice, administration of L-2-aminoadipic acid has been shown to lower fasting plasma glucose levels. nih.gov It also enhances insulin (B600854) secretion from pancreatic beta cells, a critical process for maintaining glucose homeostasis. nih.gov In the realm of lipid metabolism, elevated plasma levels of L-2-aminoadipic acid have been associated with dyslipidemia, characterized by lower levels of high-density lipoprotein (HDL) cholesterol and higher levels of triglycerides. nih.gov

| Metabolic Parameter | Effect of L-2-aminoadipic acid Administration (in mice) |

| Fasting Plasma Glucose | Lowered nih.gov |

| Insulin Secretion | Enhanced nih.gov |

Association with Metabolic Dysregulation in Research Contexts

Elevated levels of L-2-aminoadipic acid have been consistently associated with metabolic dysregulation in various research contexts. It has been identified as an independent predictor of risk for developing type 2 diabetes. nih.gov This association is underscored by a correlation with insulin resistance and apoptosis of pancreatic beta cells. nih.gov The presence of higher concentrations of L-2-aminoadipic acid in individuals with metabolic disorders suggests its potential as a biomarker for identifying those at risk. nih.gov

Protein Engineering and Modification Studies Utilizing L-2-aminoadipic Acid Derived Building Blocks

The unique chemical structure of L-2-aminoadipic acid makes its derivatives, particularly the Fmoc-protected form, valuable tools in the fields of protein engineering and modification. chemimpex.com These building blocks enable the synthesis of peptides and proteins with novel properties and functions.

This compound is a versatile building block used extensively in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc protecting group allows for the controlled, stepwise addition of the amino acid to a growing peptide chain. altabioscience.com This methodology is fundamental to creating custom peptides for research, diagnostic, and therapeutic purposes.

Research on Improving Protein Stability and Enzymatic Activity

The substitution of canonical amino acids with non-canonical counterparts is a powerful strategy in protein engineering to enhance desired properties such as thermal stability or to modulate function. biorxiv.orgmanchester.ac.uk While specific, comprehensive studies detailing the effects of L-2-aminoadipic acid incorporation on protein stability and enzymatic activity are not extensively documented, its potential can be inferred from established biochemical principles, particularly the role of electrostatic interactions.

Salt bridges, which are electrostatic interactions between oppositely charged amino acid side chains (e.g., glutamic acid or aspartic acid with lysine or arginine), are known to contribute to protein stability. youtube.com Proteins from thermophilic organisms, which thrive at high temperatures, often exhibit a greater number of salt bridges compared to their counterparts from mesophiles. proteopedia.org

As an acidic amino acid, L-2-aminoadipic acid has the potential to form such stabilizing salt bridges. Its side chain is longer and more flexible than that of glutamic acid or aspartic acid. This extended reach could theoretically allow it to form intra-chain or inter-chain salt bridges over greater distances, potentially creating novel interactions that could stabilize a protein's tertiary or quaternary structure. However, the increased conformational freedom of a longer side chain could also lead to an entropic penalty upon folding, which might offset the energetic benefit of a new electrostatic interaction. nih.gov The precise impact on stability is therefore context-dependent, relying heavily on the local structural environment of the substitution site.

The table below compares the structural properties of L-2-aminoadipic acid with its canonical acidic counterparts.

| Property | Aspartic Acid | Glutamic Acid | L-2-Aminoadipic Acid |

| Side Chain Formula | -CH₂-COOH | -CH₂-CH₂-COOH | -CH₂-CH₂-CH₂-COOH |

| Side Chain Atom Count | 4 | 6 | 8 |

| Side Chain Flexibility | Low | Medium | High |

In the context of enzymatic activity, substituting a residue in or near an enzyme's active site with L-2-aminoadipic acid could modify its catalytic properties. The altered length and positioning of the terminal carboxyl group could change the electrostatic landscape of the active site, influencing substrate binding, transition state stabilization, or product release. The introduction of non-canonical amino acids with unique functionalities is a recognized strategy for augmenting and engineering enzyme function. manchester.ac.uk The use of this compound in peptide synthesis provides the necessary tool for researchers to systematically probe these potential effects.

Exploration of Foldability Constraints in Protein Evolution

A central question in evolutionary biology is why the specific set of 20 canonical amino acids was selected to build proteins. Research suggests that the ability of polypeptides to fold into stable, compact structures—a property known as "foldability"—was a critical factor in the selection of the canonical alphabet. nih.gov Polypeptides made from prebiotically abundant but non-canonical amino acids, such as those with unbranched aliphatic side chains, were found to be "over-solubilized," showing a low propensity to form the secondary structures that are the building blocks of folded proteins. nih.gov

In this area of research, L-2-aminoadipic acid has been proposed as a key component in a "counterfactual" experiment to test the biophysical constraints that shaped the evolution of the genetic code. nih.govnih.gov Modern proteins typically pair long-chain basic residues (arginine, lysine) with short-chain acidic residues (aspartic acid, glutamic acid) to form salt bridges. A prominent hypothesis suggests that primordial proteins may have lacked basic residues altogether. nih.gov

To test the importance of this specific pairing of side-chain lengths, researchers have proposed the synthesis of a combinatorial peptide library where this rule is inverted. nih.govnih.gov This "counterfactual" library would be composed of basic residues with short side chains (e.g., diaminobutyric acid) and acidic residues with long side chains, specifically citing L-2-aminoadipic acid as the candidate. nih.govnih.gov A scientific model predicts that this alternative combination would also support the formation of secondary structures. nih.govnih.gov The execution of this experiment, which would rely on the chemical synthesis of peptides containing L-2-aminoadipic acid, would provide direct evidence regarding the stringency of side-chain length as a constraint in the evolution of a foldable amino acid alphabet.

The table below outlines the composition of different peptide libraries used in these evolutionary studies.

| Library Type | Acidic Residues (Side Chain) | Basic Residues (Side Chain) | Investigational Purpose |

| Early Canonical | Asp, Glu (Short) | None | To test the folding and solubility properties of a hypothetical primordial amino acid alphabet. nih.gov |

| Modern Canonical | Asp, Glu (Short) | Lys, Arg (Long) | To serve as a baseline representing the properties of modern, evolved proteins. nih.gov |

| Proposed Counterfactual | L-2-Aminoadipic acid (Long) | Diaminobutyric acid (Short) | To test the hypothesis that side-chain length pairing is a critical and non-interchangeable factor for foldability. nih.govnih.gov |

Analytical Methodologies for the Characterization and Quantification of Fmoc L 2 Aminoadipic Acid and Its Peptidic Products

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating Fmoc-L-2-aminoadipic acid from reactants, byproducts, and other impurities, as well as for assessing the purity of the final peptidic products.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Fmoc-protected amino acids and peptides. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, effectively separating compounds based on their hydrophobicity.

For the analysis of this compound and its peptide derivatives, C18 (octadecylsilane) columns are frequently utilized. google.com The mobile phase typically consists of a mixture of an aqueous solvent (often water with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. google.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to resolve complex mixtures. google.com The Fmoc group possesses a strong UV absorbance, which allows for sensitive detection using UV spectrophotometers, typically at wavelengths around 220 nm or 265 nm. google.comphenomenex.com The purity of this compound is often specified as ≥98% or ≥97% as determined by HPLC. chemimpex.comchemimpex.comcalpaclab.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18) | google.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | google.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | google.com |

| Elution Mode | Gradient | google.com |

| Flow Rate | 1.0 - 2.0 mL/min | google.com |

| Detection Wavelength | 220 nm | google.comphenomenex.com |

| Column Temperature | Ambient/Room Temperature | google.com |

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures. This results in significantly improved resolution, higher sensitivity, and substantially faster analysis times compared to conventional HPLC. For complex peptide mixtures, such as those generated during solid-phase peptide synthesis, UHPLC can provide superior separation of the target peptide from closely related impurities like deletion sequences. thermofisher.com The transfer of methods from HPLC to UHPLC is feasible and can enhance throughput in quality control laboratories. thermofisher.com

Ensuring the enantiomeric purity of amino acids is critical in peptide synthesis, as the presence of the incorrect enantiomer can drastically alter the biological activity and structure of the final peptide. nih.gov Chiral chromatography is employed to separate the L- and D-enantiomers of Fmoc-amino acids.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven highly effective for this purpose in HPLC. phenomenex.comphenomenex.com For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) has demonstrated high chiral recognition power for Fmoc-amino acids. nih.gov

Advanced techniques offering higher efficiency and resolution include Nano-Liquid Chromatography (nano-LC) and Capillary Electrochromatography (CEC). Nano-LC, a miniaturized form of HPLC, uses columns with very small inner diameters, leading to increased sensitivity and reduced solvent consumption. CEC combines the principles of HPLC and capillary electrophoresis, utilizing an electric field to drive the mobile phase through a packed capillary, which often results in superior peak efficiencies and resolution compared to pressure-driven systems like nano-LC. nih.gov Studies have shown that CEC can successfully discriminate between the enantiomers of a wider range of Fmoc-amino acids than nano-LC under identical conditions. nih.gov

| Technique | Principle | Key Advantages | Reference |

|---|---|---|---|

| Chiral HPLC | Pressure-driven separation on a chiral stationary phase. | Widely available, robust, suitable for preparative scale. | phenomenex.com |

| Nano-LC | Miniaturized pressure-driven chromatography with nano-scale columns. | High sensitivity, low solvent consumption. | nih.gov |

| Capillary Electrochromatography (CEC) | Voltage-driven separation in a packed capillary. | Superior peak efficiency and resolution, high discriminatory power. | nih.gov |

Spectroscopic and Spectrometric Characterization Methods

While chromatography is excellent for separation and purity assessment, spectroscopic and spectrometric methods are required to confirm the chemical structure and sequence of this compound and its peptidic products.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and, in its tandem form (MS/MS), for elucidating their structure. pacific.edu Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like peptides, allowing them to be transferred into the gas phase as intact ions with minimal fragmentation. nih.gov

ESI-MS is routinely used to confirm the mass of the synthesized peptide, which must match its calculated theoretical mass. nih.gov For peptides containing this compound, ESI-MS can verify the successful incorporation of this modified amino acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the structural analysis capabilities of tandem mass spectrometry. nih.gov After separation by LC, the peptide of interest is isolated in the mass spectrometer and fragmented. The resulting fragment ions (b- and y-ions) provide information about the amino acid sequence, allowing for unambiguous confirmation of the peptide's primary structure. nih.gov This technique is crucial for verifying the correct assembly of peptides containing unnatural amino acids like L-2-aminoadipic acid. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments can provide detailed information about the molecular structure of this compound. rsc.org

¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR details the carbon skeleton. rsc.org By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms within the molecule can be established, confirming its identity and structure. While NMR is less commonly used for routine analysis of long peptides due to spectral complexity, it is invaluable for characterizing the initial building block, this compound, and for detailed structural studies of smaller, modified peptides.

UV Absorption Detection in Chromatographic Analysis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component in the analysis of amino acids and peptides, primarily due to its strong ultraviolet (UV) absorption properties. tec5usa.com This characteristic is leveraged in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for detection and quantification. The fluorenyl group within the Fmoc moiety acts as a chromophore, which allows for the monitoring of Fmoc-protected compounds, including this compound. tec5usa.com

During solid-phase peptide synthesis, the Fmoc group is used as a temporary protecting group for the N-terminal amine of amino acids. tec5usa.com The deprotection step, which involves cleaving the Fmoc group, is often monitored by UV absorbance. tec5usa.com The liberated fluorenyl group is a strong chromophore, and its concentration in the reaction mixture can be measured to track the progress of the deprotection reaction. tec5usa.com This strategy is frequently employed in automated peptide synthesizers. tec5usa.com

When analyzing Fmoc-derivatized amino acids like this compound by HPLC, a UV detector is set to a wavelength where the Fmoc group exhibits maximum absorbance. The typical UV absorbance wavelength for Fmoc derivatives is around 262 nm. nih.gov This allows for sensitive detection of the analyte as it elutes from the chromatography column. nih.gov The intensity of the UV signal is proportional to the concentration of the Fmoc-containing compound in the sample, forming the basis for quantitative analysis.

Quantitative Analysis Approaches

Derivatization Strategies for Enhanced Detection (e.g., Dinitrofluorobenzene)

To enhance the detection and quantification of amino acids that may lack a strong native chromophore, pre-column or post-column derivatization is a widely used strategy. shimadzu.co.kr While this compound already contains the UV-active Fmoc group, other related compounds or the parent L-2-aminoadipic acid may require derivatization for sensitive detection. One classic reagent used for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent. wikipedia.orggbiosciences.com

DNFB reacts with the primary amino group of an amino acid under specific conditions to form a stable dinitrophenyl (DNP) derivative. wikipedia.orgcreative-proteomics.com This DNP-amino acid is yellow and can be detected colorimetrically or by UV absorption. gbiosciences.com For instance, a rapid resolution liquid chromatography (RRLC) method has been developed for determining amino acids after pre-column derivatization with DNFB, with UV detection set at 360 nm. nih.gov The reaction is straightforward and the resulting derivatives are stable. creative-proteomics.com

This approach provides an alternative to Fmoc derivatization, particularly in methodologies focused on N-terminal amino acid analysis of peptides and proteins. wikipedia.org The choice of derivatization agent often depends on the specific analytical requirements, such as desired sensitivity, the nature of the sample matrix, and the available detection equipment. creative-proteomics.com

| Derivatization Reagent | Common Abbreviation | Detection Method | Key Features |

| 9-fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | UV (approx. 262 nm) or Fluorescence | Used as a protecting group in synthesis; provides a strong UV chromophore for detection. tec5usa.comnih.gov |

| 1-fluoro-2,4-dinitrobenzene | DNFB (Sanger's Reagent) | UV (approx. 360 nm) or Colorimetric | Forms stable DNP-derivatives; historically significant in protein sequencing. wikipedia.orggbiosciences.comnih.gov |

| o-phthalaldehyde (B127526) | OPA | Fluorescence | Reacts rapidly with primary amines; often used in automated systems for high-throughput analysis. chromatographyonline.comshimadzu.com |

Utilization of Internal Standards for Accurate Quantification (e.g., L-2-aminoadipic acid)

In quantitative analytical chemistry, particularly in chromatography, the use of an internal standard is a critical practice to ensure accuracy and precision. An internal standard is a compound with chemical and physical properties similar to the analyte, which is added in a known concentration to both the calibration standards and the unknown samples. Its purpose is to correct for variations that may occur during sample preparation, injection, and analysis.

For the quantification of this compound or its parent compound, L-2-aminoadipic acid itself could be used as an external standard for calibration. However, for more rigorous quantification, a suitable internal standard is preferred. An ideal internal standard would be a compound that is structurally very similar to L-2-aminoadipic acid but can be distinguished by the detector. An isotopically labeled version, such as a deuterated L-2-aminoadipic acid, would be an excellent choice, especially for mass spectrometry-based detection methods.

In a study analyzing 2-aminoadipic acid in human skin, a deuterated lysine (B10760008) (d8-lysine) was used as an internal standard. nih.gov This highlights the principle of using a structurally related amino acid analog to account for analytical variability. nih.gov When using L-2-aminoadipic acid as an analytical standard, it is employed to create a calibration curve against which the concentration of the analyte in a sample is measured. sigmaaldrich.com The internal standard helps to normalize the response of the analyte, improving the reliability of the quantification by compensating for potential sample loss or fluctuations in instrument response.

Application in High-Throughput Analytical Platforms

The analytical methods for this compound and related compounds are increasingly being adapted for high-throughput platforms to meet the demands of fields like drug discovery, clinical diagnostics, and food science. chromatographyonline.comshimadzu.com A key development in this area is the automation of the sample preparation process, particularly the derivatization step. chromatographyonline.com

Modern HPLC and UHPLC systems are often equipped with autosamplers that have automatic pretreatment functions. shimadzu.com These systems can be programmed to automatically mix the sample with derivatization reagents, such as o-phthalaldehyde (OPA) and Fmoc-Cl, within the autosampler itself. shimadzu.comjasco-global.com This "in-needle derivatization" minimizes the consumption of samples and reagents, eliminates the need for manual preparation of reaction vials, and ensures consistent reaction times, leading to more stable and reproducible results. shimadzu.comnih.gov This automation significantly reduces labor and time compared to manual derivatization, making it ideal for laboratories that require high throughput. chromatographyonline.com

Furthermore, Fmoc-protected amino acids are fundamental building blocks in the construction of large chemical libraries of peptides and non-natural polymers for mega-high-throughput screening. nih.govacs.org These platforms enable the rapid screening of millions of compounds for biological activity. nih.gov The analytical techniques to characterize and quantify these molecules must therefore be robust, rapid, and amenable to automation to handle the large number of samples generated.

| Feature | Manual Derivatization | Automated High-Throughput Derivatization |

| Sample Handling | Manual pipetting and mixing of samples and reagents. | Automated mixing in autosampler needle or microplate. shimadzu.com |

| Throughput | Low to moderate; limited by manual labor. | High; enables analysis of hundreds of samples per day. chromatographyonline.comnih.gov |

| Reproducibility | Prone to human error and variability in reaction times. | High; consistent, programmed reaction times and volumes. shimadzu.com |

| Reagent Consumption | Higher volumes typically required. | Minimized; microliter-scale reactions. nih.gov |

| Application | Basic research, small sample batches. | Routine analytics, large-scale screening, clinical diagnostics. nih.govthermofisher.com |

Future Research Directions and Emerging Trends in Fmoc L 2 Aminoadipic Acid Studies

Development of Novel Protecting Group Strategies and Synthetic Methodologies

The foundation of peptide synthesis lies in the strategic use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com The Fmoc/tBu (tert-butyl) strategy is favored for its mild deprotection conditions, which typically involve a base like piperidine (B6355638) for Fmoc removal and mild acid (e.g., trifluoroacetic acid - TFA) for final cleavage and side-chain deprotection. altabioscience.compeptide.comthermofisher.com This approach is significantly gentler than the harsh, hazardous acids like hydrogen fluoride (B91410) (HF) required in older Boc-based strategies. altabioscience.comthermofisher.com

Future research is focused on refining these methodologies to enhance the efficiency of synthesizing complex peptides containing residues like L-2-aminoadipic acid. Key areas of development include:

Orthogonal Protecting Groups: While the α-amino group is protected by the temporary Fmoc group, the side-chain carboxyl groups require "permanent" protecting groups that are stable throughout the synthesis and removed only at the final stage. creative-peptides.com For Fmoc-L-2-aminoadipic acid, this necessitates protection of the δ-carboxyl group. The development of new protecting groups with unique cleavage conditions will allow for more complex, site-specific modifications of peptides. This could enable the synthesis of branched or cyclized peptides with tailored functionalities.

Improved Coupling Reagents: The formation of the peptide bond is a critical step that can be hampered by steric hindrance, especially with non-standard amino acids. Research into new coupling reagents aims to increase reaction rates, minimize racemization, and improve yields, making the incorporation of building blocks like this compound more efficient. nih.gov

Greener Synthesis Protocols: There is a growing emphasis on developing more environmentally friendly peptide synthesis methods. This includes exploring alternative, less hazardous solvents and reagents, as well as improving the efficiency of automated synthesizers to reduce waste. altabioscience.com

The table below outlines the key steps in a typical Fmoc-SPPS cycle, the methodology used to incorporate this compound into a growing peptide chain.

| Step | Description | Typical Reagents |

|---|---|---|

| Resin Loading & Swelling | The solid support (resin) is prepared and swelled in a suitable solvent to make reactive sites accessible. The first amino acid is attached to the resin. uci.edu | 2-Chlorotrityl chloride resin, Dichloromethane (DCM) |

| Fmoc Deprotection | The temporary Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling reaction. uci.edu | 20-40% Piperidine in Dimethylformamide (DMF) |

| Washing | The resin is thoroughly washed to remove excess deprotection reagents and by-products. peptide.com | DMF |

| Amino Acid Coupling | The next Fmoc-protected amino acid (e.g., this compound) is activated and coupled to the free amine on the growing peptide chain. uci.edu | Fmoc-amino acid, Coupling reagents (e.g., HATU, HOAt), Base (e.g., NMM, Collidine) in DMF |

| Washing | The resin is washed again to remove excess reagents and unreacted amino acids. peptide.com | DMF |

| Repeat Cycle | The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired sequence. | N/A |

| Final Cleavage & Deprotection | Once the sequence is complete, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed. peptide.com | Trifluoroacetic acid (TFA) with scavengers |

Advanced Applications in Peptide Therapeutics Design for Specific Biological Targets

The incorporation of non-proteinogenic amino acids like L-2-aminoadipic acid is a powerful strategy in drug design. chemimpex.comchemimpex.com These unique building blocks can bestow peptides with advantageous properties compared to their natural counterparts, such as enhanced stability, constrained conformations, and novel functionalities. This compound serves as a versatile tool for introducing these features into peptide-based therapeutics. chemimpex.com

Emerging applications are focused on leveraging the unique structural and chemical properties of L-2-aminoadipic acid to target specific diseases:

Metabolic Disorders: L-2-aminoadipic acid (2-AAA) has been identified as a biomarker and modulator of glucose and lipid metabolism. nih.govfrontiersin.org It is linked to a reduced risk of type 2 diabetes and has been shown to improve insulin (B600854) secretion and mitigate the effects of a high-fat diet. frontiersin.orgbevital.noresearchgate.net This makes it an attractive component for designing peptide therapeutics aimed at treating metabolic diseases like diabetes and obesity. researchgate.net By incorporating L-2-aminoadipic acid, researchers can develop peptide analogs that mimic or enhance its natural metabolic regulatory functions.

Neurological Conditions: As a metabolite of lysine (B10760008), L-2-aminoadipic acid can influence neurological pathways. It is known to antagonize the NMDA receptor, a key player in neuroexcitatory activity. nih.govhmdb.ca This suggests potential for designing peptides that incorporate L-2-aminoadipic acid to modulate neuronal signaling, which could be relevant for conditions involving excitotoxicity.

Enhanced Drug Properties: The additional carboxylic acid side chain of L-2-aminoadipic acid can be used as a handle for bioconjugation, allowing for the attachment of other molecules like imaging agents or half-life extension moieties. chemimpex.com Its structure can also induce specific turns or folds in a peptide, locking it into a bioactive conformation that has a higher affinity for its biological target.

The following table summarizes potential therapeutic targets and the rationale for using L-2-aminoadipic acid in peptide design.

| Biological Target/System | Disease Area | Rationale for Incorporating L-2-Aminoadipic Acid |

|---|---|---|

| Pancreatic β-cells | Type 2 Diabetes | L-2-aminoadipic acid promotes insulin secretion and regulates glucose homeostasis. nih.govfrontiersin.org |

| Adipocytes and Liver Cells | Obesity, Fatty Liver Disease | Promotes fat hydrolysis and reduces triglyceride accumulation. nih.govfrontiersin.org |

| NMDA Receptors | Neurological Disorders | Acts as an antagonist to modulate neuroexcitatory activity. hmdb.ca |

| Various Protein-Protein Interactions (PPIs) | Cancer, Inflammatory Diseases | Can be used to create conformationally constrained peptides that act as potent and specific inhibitors of disease-related PPIs. nih.gov |

Elucidation of Further Biological Roles and Metabolic Interconnections of L-2-aminoadipic Acid in Research Systems

A comprehensive understanding of the endogenous roles of L-2-aminoadipic acid is crucial for its effective use in therapeutic design. It is a key intermediate in the catabolism of the essential amino acid lysine. nih.govnih.gov This metabolic pathway is vital for energy production and maintaining protein homeostasis.

The primary metabolic pathway involves the conversion of lysine to saccharopine, which is then oxidized to form L-2-aminoadipic acid. nih.gov Subsequently, L-2-aminoadipic acid is converted to 2-oxoadipate and eventually enters the tricarboxylic acid (TCA) cycle as acetyl-CoA, contributing to cellular energy. nih.gov

Recent metabolomics studies have repositioned L-2-aminoadipic acid from a simple metabolic intermediate to a dynamic signaling molecule with significant clinical relevance. frontiersin.org Research has linked elevated levels of L-2-aminoadipic acid to various physiological and pathological states:

Diabetes and Obesity: It is a strong predictor of incident diabetes risk and plays a regulatory role in glucose and lipid metabolism. nih.govbevital.noresearchgate.net

Cardiovascular Disease: It is implicated in obesity-related atherosclerosis and diabetic cardiomyopathy. frontiersin.org

Neurological Function: It has known effects on glial cells and can relieve mechanical hyperalgesia. nih.govfrontiersin.org

Inborn Errors of Metabolism: Genetic mutations affecting enzymes in the lysine degradation pathway, such as DHTKD1, can lead to the accumulation of L-2-aminoadipic acid and related metabolites, causing conditions like 2-aminoadipic aciduria. nih.gov

Future research will likely focus on using advanced techniques like high-resolution metabolomics and lipidomics to further map the metabolic network of L-2-aminoadipic acid. frontiersin.org This will help elucidate its interplay with other metabolites and signaling pathways, uncovering new potential therapeutic targets and deepening our understanding of its role in health and disease.

Innovative Analytical Approaches for Enhanced Sensitivity and Specificity

The ability to accurately detect and quantify this compound, its derivatives, and the parent L-2-aminoadipic acid is essential for both synthesis monitoring and biological studies. A variety of analytical techniques are employed, with ongoing innovations aimed at improving performance. semanticscholar.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing amino acids and peptides. nih.govnih.gov For Fmoc-containing compounds, UV or fluorescence detectors are used, leveraging the inherent properties of the Fmoc group. nih.gov Analysis of the unprotected L-2-aminoadipic acid often requires pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) to create a fluorescent product that can be detected with high sensitivity. nih.govresearchgate.net

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides unparalleled specificity and sensitivity, allowing for the definitive identification and quantification of L-2-aminoadipic acid in complex biological matrices like plasma or tissue extracts. bevital.no

Spectrophotometric Monitoring: During SPPS, the removal of the Fmoc group can be quantified in real-time. The cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.gov By measuring the absorbance of the deprotection solution, researchers can confirm the completion of the reaction and calculate the loading of amino acids on the solid support. nih.gov

Future trends in this area include the development of novel derivatization agents for faster and more stable product formation, the miniaturization of analytical systems for high-throughput screening, and the application of advanced mass spectrometry techniques for metabolomic profiling to better understand the biological distribution and function of L-2-aminoadipic acid. mdpi.com

The table below compares common analytical techniques used in the study of L-2-aminoadipic acid and its Fmoc-derivative.

| Technique | Analyte | Principle | Key Advantages |

|---|---|---|---|

| RP-HPLC with UV Detection | This compound / Fmoc-peptides | Separation based on hydrophobicity; detection via UV absorbance of the Fmoc group. | Robust, widely available, good for purity analysis during synthesis. |

| RP-HPLC with Fluorescence Detection | L-2-Aminoadipic acid | Pre-column derivatization (e.g., with OPA) to create a fluorescent product, followed by chromatographic separation. nih.gov | High sensitivity (femtomole range), suitable for biological samples. nih.gov |

| UV-Vis Spectrophotometry | Fmoc group quantitation | Measures the absorbance of the dibenzofulvene-piperidine adduct formed during Fmoc deprotection. nih.gov | Simple, rapid method for monitoring reaction completion and resin loading in SPPS. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | L-2-Aminoadipic acid | Combines the separation power of HPLC with the mass-based detection of MS. | High specificity and sensitivity, definitive identification, suitable for complex matrices. bevital.no |

Computational and Biophysical Modeling of Peptides Incorporating L-2-aminoadipic Acid

Computational and biophysical methods are indispensable tools for modern peptide design. mdpi.com They provide critical insights into how the incorporation of a non-standard amino acid like L-2-aminoadipic acid influences the structure, dynamics, and function of a peptide, thereby guiding the rational design of new therapeutic agents. byu.edufrontiersin.org

Biophysical Characterization: Experimental techniques are used to validate the predictions from computational models and to provide a detailed understanding of the peptide's physical properties. Methods like Circular Dichroism (CD) spectroscopy are used to determine the secondary structure content in solution. Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution 3D structures and information about peptide dynamics. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to quantitatively measure the binding affinity and kinetics of the peptide's interaction with its target. nih.gov

The synergy between computational modeling and biophysical experiments is a powerful paradigm in peptide science. frontiersin.org Future research will see the increasing integration of artificial intelligence and machine learning with these methods to build more accurate predictive models for peptide structure and function, further streamlining the design of novel therapeutics based on unique building blocks like this compound. mdpi.com

Q & A

Q. What are the standard protocols for incorporating Fmoc-L-2-aminoadipic acid into solid-phase peptide synthesis (SPPS)?